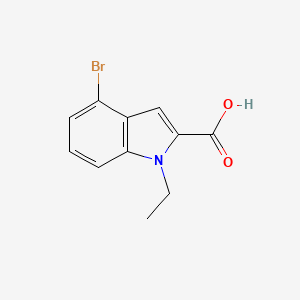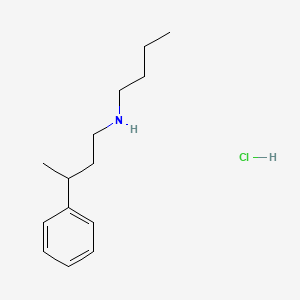![molecular formula C13H16ClN3O B6362792 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine CAS No. 1240574-56-4](/img/structure/B6362792.png)
1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine” is a chemical compound that has gained significant attention in research and industry due to its diverse applications and potential implications. It has a molecular formula of C13H16ClN3O and a molecular weight of 265.74 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazol ring attached to a butyl chain, which is further connected to a chlorophenoxy group . The exact spatial arrangement and bond lengths/angles would require more specific data or computational chemistry analysis.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds Synthesis
The synthesis of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others utilizes derivatives similar to the targeted compound as key intermediates. These compounds serve as building blocks for various classes of heterocycles and dyes, highlighting their significance in chemical synthesis and dye manufacturing due to their unique reactivity under mild reaction conditions (Gomaa & Ali, 2020).
Environmental Impact of Chlorophenols
Research on chlorophenols, which share a part of the molecular structure with “1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine,” has shown their role as major precursors of dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI). These studies emphasize the need for understanding the formation, fate, and effects of such compounds in the environment, including their contribution to air pollution and potential pathways for mitigation (Peng et al., 2016).
Anticancer Applications
Pyrazoline derivatives, a key structural motif in the compound of interest, have been extensively studied for their anticancer properties. These compounds exhibit significant biological effects and are actively researched for developing new anticancer agents. Their versatility and potential in pharmacological applications underscore the importance of such heterocyclic compounds in medicinal chemistry (Ray et al., 2022).
Catalytic and Synthetic Applications
The synthesis and application in catalysis of similar heterocyclic compounds have been a focal point of research, demonstrating their utility in creating complex molecular architectures. These compounds are integral to the development of catalysts and synthetic strategies for constructing novel heterocyclic frameworks, underscoring their broad applicability in organic synthesis and drug development (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-11-5-1-2-6-12(11)18-10-4-3-8-17-9-7-13(15)16-17/h1-2,5-7,9H,3-4,8,10H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPUKEVMTKCNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN2C=CC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

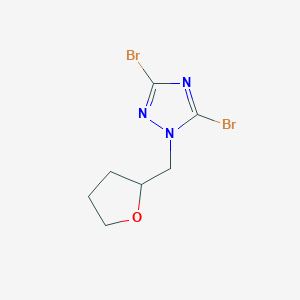
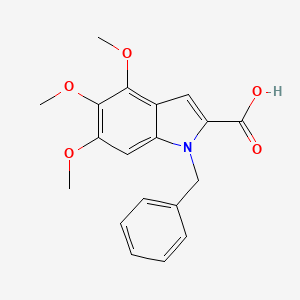
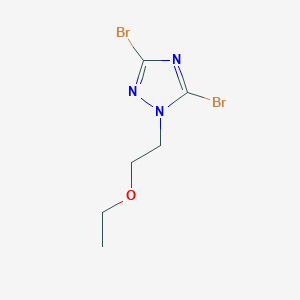
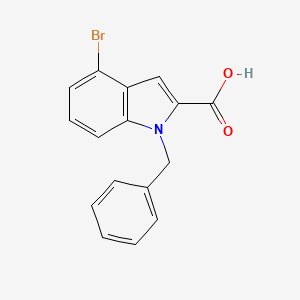


![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)

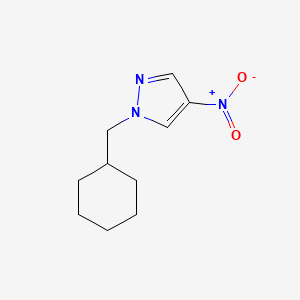


![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
